molecular formula C4H10I2Sn B15345486 Diethyltin diiodide CAS No. 2767-55-7

Diethyltin diiodide

Cat. No.: B15345486
CAS No.: 2767-55-7
M. Wt: 430.64 g/mol
InChI Key: MATIRGPIRARBGK-UHFFFAOYSA-L
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Chemical Reactions Analysis

Reactions with Organometallic Reagents

Diethyltin diiodide participates in alkylation and transmetalation reactions with organometallic compounds. Notably:

  • Reaction with diethylzinc :

    (C2H5)2SnI2+(C2H5)2Zn(C2H5)4Sn+ZnI2(C₂H₅)_2SnI₂ + (C₂H₅)_2Zn \rightarrow (C₂H₅)_4Sn + ZnI₂

    This reaction produces tetraethyltin, a volatile liquid, and zinc iodide .

  • Reaction with dimethylzinc :

    (C2H5)2SnI2+(CH3)2Zn(C2H5)2(CH3)2Sn+ZnI2(C₂H₅)_2SnI₂ + (CH₃)_2Zn \rightarrow (C₂H₅)_2(CH₃)_2Sn + ZnI₂

    This yields a mixed alkyltin compound, demonstrating the compound’s utility in synthesizing asymmetrical organotin derivatives .

These reactions highlight its role in transferring ethyl groups to other metals, a process critical in early organometallic chemistry.

Hydrolysis and Oxide Formation

Hydrolysis of this compound proceeds under controlled conditions:

  • Formation of diethyltin oxide :

    (C2H5)2SnI2+H2O[(C2H5)2SnO]n+2HI(C₂H₅)_2SnI₂ + H₂O \rightarrow [(C₂H₅)_2SnO]_n + 2HI

    The product is typically a polymeric oxide structure (Figure 1) .

Product Structure Properties
Diethyltin oxidePolymeric Sn-O-Sn ladderInsoluble, high thermal stability

Hydrolysis pathways are influenced by pH and solvent, often yielding complex aggregates due to tin’s propensity for oxo-cluster formation .

Derivatization to Functional Organotin Compounds

This compound serves as a precursor for diverse derivatives:

  • Acetate formation :

    (C2H5)2SnI2+2CH3COONa(C2H5)2Sn(OOCCH3)2+2NaI(C₂H₅)_2SnI₂ + 2CH₃COONa \rightarrow (C₂H₅)_2Sn(OOCCH₃)_2 + 2NaI

    The resulting diacetate is used as a PVC stabilizer .

  • Thiolate synthesis :

    (C2H5)2SnI2+2RSHbase(C2H5)2Sn(SR)2+2HI(C₂H₅)_2SnI₂ + 2RSH \xrightarrow{\text{base}} (C₂H₅)_2Sn(SR)_2 + 2HI

    Thiolates exhibit applications in catalysis and polymer stabilization .

Redox and Catalytic Behavior

This compound’s iodide ligands enable redox activity:

  • Reduction to hydrides :

    (C2H5)2SnI2+2LiAlH4(C2H5)2SnH2+2LiI+2AlH3(C₂H₅)_2SnI₂ + 2LiAlH₄ \rightarrow (C₂H₅)_2SnH₂ + 2LiI + 2AlH₃

    The hydride derivatives are precursors for hydrostannylation reactions .

  • Catalysis in polyurethane formation :
    While not directly cited for this compound, related dibutyltin catalysts (e.g., dibutyltin dilaurate) accelerate urethane linkages via isocyanate-alcohol reactions .

Comparison with Similar Compounds

Diethyltin diiodide can be compared with other organotin compounds such as:

    Dimethyltin dichloride: Similar in structure but with methyl groups instead of ethyl groups.

    Dibutyltin dichloride: Contains butyl groups and is commonly used as a catalyst in industrial processes.

    Triphenyltin chloride: Known for its use as a biocide and antifouling agent.

This compound is unique due to its specific ethyl groups, which influence its reactivity and applications .

Properties

CAS No.

2767-55-7

Molecular Formula

C4H10I2Sn

Molecular Weight

430.64 g/mol

IUPAC Name

diethyl(diiodo)stannane

InChI

InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

MATIRGPIRARBGK-UHFFFAOYSA-L

Canonical SMILES

CC[Sn](CC)(I)I

Origin of Product

United States

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